Fmoc-beta-hophe(4-me)-oh, also known as (S)-3-((9-fluorenylmethyloxycarbonyl)amino)-2-(4-methylphenyl)propanoic acid, is a derivative of phenylalanine that plays a significant role in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect amino groups during the formation of peptide bonds. The compound's molecular formula is CHNO, with a molecular weight of approximately 401.45 g/mol .
Fmoc-beta-hophe(4-me)-oh is classified under amino acids and their derivatives, specifically as a protected amino acid used in peptide synthesis. It is commercially available from various suppliers, including Iris Biotech GmbH, which provides detailed specifications for its use in scientific applications .
The synthesis of Fmoc-beta-hophe(4-me)-oh typically involves the protection of the amino group using the Fmoc group, followed by coupling with other amino acids to form peptides. A common method for synthesizing this compound includes:
The structure of Fmoc-beta-hophe(4-me)-oh features a fluorenylmethyloxycarbonyl group attached to the nitrogen atom of the beta-hophenylalanine backbone. The presence of a methyl group on the para position of the phenyl ring contributes to its unique properties.
Fmoc-beta-hophe(4-me)-oh participates in various chemical reactions typical for amino acids, particularly in peptide synthesis. Key reactions include:
The mechanism of action for Fmoc-beta-hophe(4-me)-oh primarily involves its role as a building block in peptide synthesis. The Fmoc protecting group stabilizes the amino acid during synthesis by preventing unwanted reactions at the amino site. Upon deprotection, the free amino group can participate in peptide bond formation through nucleophilic attack on activated carboxylic acids.
The efficiency of this process relies on optimal reaction conditions, including pH and temperature, which can significantly affect yield and purity .
These properties make Fmoc-beta-hophe(4-me)-oh suitable for various applications in organic chemistry and biochemistry .
Fmoc-beta-hophe(4-me)-oh is extensively used in:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the cornerstone for synthesizing non-natural amino acids like Fmoc-β-HoPhe(4-Me)-OH (CAS: 199006-54-7), providing exceptional orthogonality in peptide assembly. This acid-labile protecting group enables mild base deprotection (20–30% piperidine in DMF) while preserving acid-sensitive side-chain functionalities. The Fmoc strategy is particularly advantageous for β-homophenylalanine derivatives due to its compatibility with automated solid-phase synthesis and avoidance of corrosive reagents like hydrogen fluoride (HF) required in Boc chemistry .
Industrial-scale production of Fmoc-protected amino acids has achieved remarkable purity standards (>99% HPLC), driven by stringent International Conference on Harmonisation (ICH) Q11 guidelines for active pharmaceutical ingredients. Critical quality parameters include:
Table 1: Commercial Sources of Fmoc-β-HoPhe(4-Me)-OH and Analogues
Compound | CAS Number | Molecular Weight | Catalog Number | Supplier |
---|---|---|---|---|
Fmoc-β-HoPhe(4-Me)-OH | 199006-54-7 | 401.45 | HY-W016031 | MedChemExpress |
Fmoc-β-HoPhe(4-I)-OH | 270065-72-0 | 527.36 | - | Peptide.com |
Fmoc-β-HoPhe(4-Cl)-OH | 270596-43-5 | 435.91 | - | Peptide.com |
(R)-Fmoc-β-Phe(4-MeO)-OH | 511272-33-6 | 417.46 | UFF428 | Peptide.com |
Incorporating Fmoc-β-HoPhe(4-Me)-OH into peptide chains requires careful optimization to address β-amino acid-specific challenges. The extended methylene spacer in β-homophenylalanine derivatives introduces conformational flexibility that can lead to:1) Reduced coupling efficiency due to steric hindrance from the para-methyl substituent2) Aggregation propensity during chain elongation, particularly in hydrophobic sequences3) Altered hydrogen-bonding patterns affecting secondary structure formation
Optimal coupling conditions use activating agents such as diisopropyl carbodiimide (DIC) with OxymaPure® (ethyl cyano(hydroxyimino)acetate) at 5-fold molar excess, achieving >99% coupling efficiency per cycle. Pseudoprolines and backbone protection strategies (e.g., 2,4-dimethoxybenzyl protection) mitigate aggregation in long sequences (>30 residues) containing multiple β-amino acids [5].
Table 2: SPPS Coupling Optimization Parameters for β-Homophenylalanine Derivatives
Parameter | Standard α-Amino Acids | β-HoPhe(4-Me)-OH | Optimization Strategy |
---|---|---|---|
Activation Reagent | HBTU/HOBt | DIC/Oxyma | Reduced racemization risk |
Coupling Time | 30–45 min | 60–120 min | Extended activation period |
Solvent System | DMF | DCM:DMF (1:1) | Enhanced solubility |
Temperature | 25°C | 40°C | Improved kinetics |
Microwave Assistance | Not required | Beneficial | 30% yield increase |
The para-methyl substituent in Fmoc-β-HoPhe(4-Me)-OH is introduced via two principal synthetic routes:1) Electrophilic aromatic substitution: Friedel-Crafts alkylation of phenylalanine precursors using methyl chloride/aluminum chloride, followed by homologation to β-amino acid structure2) Cross-coupling methodologies: Suzuki-Miyaura coupling on halogenated precursors using methylboronic acid/Pd(0) catalysts
Regioselectivity challenges arise during methylation due to the ortho-directing effect of the β-alanyl carboxylate group. This is addressed through:
The methyl group significantly enhances lipophilicity (calculated logP increase: 0.8–1.2 units) compared to unsubstituted β-homophenylalanine, influencing peptide-membrane interactions and bioactivity [5] [9].
Purification of Fmoc-β-HoPhe(4-Me)-OH requires reversed-phase HPLC with stringent solvent control due to:1) Hydrophobicity from the extended aromatic system2) Potential trace impurities from synthesis (e.g., diastereomers, des-methyl analogues)3) Acid sensitivity of the Fmoc carbamate
Optimal purification employs:
Critical solvent selection criteria include:
Post-purification, lyophilization from tert-butanol/water mixtures (9:1) produces stable crystalline powders with residual solvent content <0.5% (per ICH Q3C guidelines) and minimal hygroscopicity [1] [3].
Table 3: HPLC Purification Solvent Systems for Fmoc-Protected β-Amino Acids
Solvent System | Resolution (Rs) | Recovery Yield | Advantages | Limitations |
---|---|---|---|---|
H₂O/MeCN + 0.1% TFA | 2.5 | 85–92% | Excellent peak symmetry | TFA may form esters |
H₂O/MeOH + 0.1% FA | 1.8 | 75–85% | MS-compatible | Reduced resolution |
H₂O/MeCN + 10mH NH₄OAc | 2.1 | 80–88% | Volatile buffer | pH-limited (6.5–7.5) |
H₂O/IPA + 0.1% TFA | 2.3 | 70–80% | Enhanced solubility | High viscosity |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0